N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine
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Overview
Description
N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine: is an organic compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine, where the hydrogen atoms are substituted with isopropyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine typically involves the reaction of ethylenediamine with isopropyl and methyl-substituted alkyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine involves a continuous flow process where ethylenediamine and the alkyl halides are fed into a reactor. The reaction is catalyzed by a suitable base, and the product is continuously extracted and purified using distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Lithium aluminum hydride; reaction conditions include cooling and controlled addition of the reducing agent.
Substitution: Alkyl halides, acyl chlorides; reaction conditions include the presence of a base and heating.
Major Products:
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Substituted ethylenediamine derivatives
Scientific Research Applications
Chemistry: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: In biological research, the compound is used as a chelating agent to bind metal ions in biochemical assays. It is also investigated for its potential role in stabilizing proteins and enzymes .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. It is also studied for its antimicrobial properties .
Industry: In the industrial sector, N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is used as an additive in lubricants and fuels to enhance their performance. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion stabilization and catalysis .
Comparison with Similar Compounds
Ethylenediamine: The parent compound of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine, used as a building block in organic synthesis.
N,N’-bis(2-hydroxyethyl)ethylenediamine: A derivative with hydroxyethyl groups, used in similar applications as a chelating agent.
N,N’-bis(3-aminopropyl)ethylenediamine: Another derivative with aminopropyl groups, used in the synthesis of polymers and as a curing agent for epoxy resins.
Uniqueness: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its ability to form stable complexes with metal ions and make it suitable for specialized applications in catalysis and material science .
Properties
CAS No. |
58789-70-1 |
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Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N,N'-bis(2,4-dimethylpentan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-11(2)15(12(3)4)17-9-10-18-16(13(5)6)14(7)8/h11-18H,9-10H2,1-8H3 |
InChI Key |
AJVWVTSSZWIPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NCCNC(C(C)C)C(C)C |
Origin of Product |
United States |
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